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The Electronic Band Structure of HATP-Based Coordination Polymers: A Technical Guide

Executive Summary

The coordination polymers (CPs) derived from 2,3,6,7,10,11-hexaaminotriphenylene (HATP)

represent a paradigm shift in reticular chemistry, bridging the gap between porous insulators

and high-mobility semiconductors. Most notably, the nickel-coordinated variant, often

designated as Ni₃(HITP)₂ (where HITP is the oxidized hexaiminotriphenylene form), exhibits

bulk electrical conductivity exceeding 40 S cm⁻¹ and charge carrier mobilities that challenge

organic conductors.[1]

This guide dissects the electronic band structure that underpins these exceptional properties.

Unlike traditional MOFs where electrons are localized, HATP-based systems form extended

-

conjugated honeycomb lattices. These structures host Dirac cones, flat bands, and topological
states reminiscent of graphene, yet tunable through metal node selection (Ni, Cu, Co) and
redox states.

Structural Foundations: The HATP-to-HITP
Transformation
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To understand the band structure, one must first understand the ligand field environment. The

"HATP" ligand is the synthetic precursor.[2] During coordination with transition metals (M = Ni,

Cu) under aerobic conditions, the ligand undergoes oxidative dehydrogenation from the amine

(HATP) to the semiquinone/imine (HITP) form.

Precursor: HATP (Hexaaminotriphenylene) -

Active Ligand: HITP (Hexaiminotriphenylene) -

(radical trianion character)

Lattice Geometry: The resulting M₃(HITP)₂ framework adopts a 2D honeycomb lattice (Space

Group:

or

depending on stacking).

Nodes: Square planar metal centers (

hybridization).

Linkers: Triphenylene cores acting as trigonal nodes.

Stacking: The 2D sheets stack in an eclipsed (AA) or slipped-parallel (AB) fashion, allowing

strong

orbital overlap between layers, creating 1D transport channels along the c-axis.

Electronic Band Theory of M₃(HITP)₂
The electronic properties arise from the hybridization of the metal

-orbitals and the ligand

-system (

orbitals).

The Dirac Cone (Monolayer Limit)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubs.acs.org/doi/10.1021/acs.langmuir.2c02685
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11820208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In the single-layer limit, Ni₃(HITP)₂ is isostructural to graphene.

K-Point Physics: Theoretical calculations (DFT) reveal that the valence and conduction

bands meet at the high-symmetry K point in the Brillouin zone.

Dispersion: The bands exhibit linear dispersion relation (

) near the Fermi level (

), characteristic of massless Dirac fermions.

Orbital Origin: The Dirac bands are primarily composed of the ligand

-orbitals (

) hybridized with the metal

orbitals.

Bulk Band Structure & Dimensionality
In the bulk crystal, interlayer coupling modifies the picture:

Band Opening: Strong

-

stacking interactions (distance ~3.3 Å) and spin-orbit coupling (SOC) can open a small band
gap (approx. 0.1 – 0.2 eV) at the Dirac point, technically rendering the material a narrow-gap
semiconductor.

Fermi Level Pinning: In experimental Ni₃(HITP)₂ samples, the Fermi level is often pinned

inside the valence band (p-doping) or conduction band due to ligand non-stoichiometry or

defects, resulting in metallic behavior at room temperature.

Flat Bands: Due to the Kagome-like arrangement of the metal nodes within the honeycomb

ligand field, "flat bands" (non-dispersive bands) appear above/below the Dirac points. These

bands have high effective mass and are candidates for correlated electron physics (e.g.,

ferromagnetism), though they usually lie away from
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in pristine HATP systems.

Metal Node Variation (Ni vs. Cu)
Feature Ni₃(HITP)₂ Cu₃(HITP)₂

Electronic State Metallic / Semimetal Semiconductor (tunable)

d-Orbital Filling (Square Planar) (Jahn-Teller distortion)

Charge Transport Band-like (Drude) Hopping dominated (mostly)

Band Gap ~0 eV (effective) ~0.1 - 0.25 eV

Visualization: Electronic Structure Logic
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Caption: Logical flow from chemical precursor oxidation to the formation of hybridized bands

hosting Dirac fermions.

Experimental Protocols: Interfacial Synthesis of
Ni₃(HITP)₂ Films
To probe the intrinsic band structure (e.g., via ARPES or Hall effect), one requires high-quality

thin films rather than polycrystalline powders. The Liquid-Liquid Interfacial Synthesis is the gold

standard.
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Objective: Synthesize a highly oriented, crystalline Ni₃(HITP)₂ nanofilm (~100 nm thick).

Reagents:

Phase A (Aqueous): Nickel(II) Chloride Hexahydrate (

) + Ammonium Hydroxide (

).

Phase B (Organic): HATP (2,3,6,7,10,11-hexaaminotriphenylene) dissolved in degassed

water (or organic solvent if modified). Note: HATP is often dissolved in acidic water and

neutralized at the interface.

Protocol Steps:

Ligand Preparation: Dissolve HATP·6HCl (20 mg) in 10 mL deionized water. The solution will

be acidic.

Metal Preparation: Dissolve

(15 mg) in 10 mL water. Add 0.5 mL concentrated

(28%). The solution turns blue (nickel ammine complex).

Interface Formation:

In a beaker, place the Metal/Ammonia solution (Bottom phase).

Critical Step: Gently layer the HATP solution on top. If using pure water for both, reliance

is on diffusion. For sharper interfaces, dissolve HATP in a solvent immiscible with water

(e.g., dichloromethane) if chemically compatible, OR use the Air-Liquid Interface method

(Langmuir-Blodgett).

Standard Diffusion Method: Layer the HATP (aq) over the Ni/NH3 (aq) very slowly. The

reaction occurs at the mixing zone.

Reaction: Cover and let stand at 60°C for 3–12 hours. The presence of air (oxygen) is

mandatory to oxidize HATP to HITP.
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Film Growth: A dark blue/black film forms at the surface/interface.

Harvesting: Lift the film onto a substrate (Quartz for optics, SiO2/Si for transport) using a

horizontal dip (Langmuir-Schaefer method).

Washing: Rinse with water and acetone to remove unreacted ions. Anneal at 100°C in

vacuum to improve crystallinity.

Key Electronic Data Summary
The following values are typical for high-quality Ni₃(HITP)₂ films at 300 K.

Property Value Unit Notes

Electrical Conductivity

(

)

40 – 100 S cm⁻¹

Depends on

crystallinity and grain

boundaries.

Sheet Resistance (

)
~200 – 500 For 100 nm film.

Carrier Mobility (

)
15 – 50 cm² V⁻¹ s⁻¹

High for coordination

polymers; band-like

transport.

Carrier Type Holes (p-type) -
Determined by Hall

effect.

Work Function ~4.8 – 5.1 eV
Compatible with Au

contacts.

Synthesis Workflow Diagram
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Caption: Step-by-step interfacial synthesis protocol for generating device-quality M3(HITP)2

films.

References
Sheberla, D., et al. (2014). High Electrical Conductivity in Ni3(2,3,6,7,10,11-

hexaiminotriphenylene)2, a Semiconducting Metal–Organic Graphene Analogue.[1][3]

Journal of the American Chemical Society. Link

Foster, M. E., et al. (2016). Electronic Structure and Band Gap Engineering of the

Conductive MOF Ni3(HITP)2. Journal of Physical Chemistry C. Link

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b11820208?utm_src=pdf-body-img
https://dash.harvard.edu/server/api/core/bitstreams/7312037d-a707-6bd4-e053-0100007fdf3b/content
https://www.osti.gov/servlets/purl/1252693
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fja502765n
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Facs.jpcc.6b06288
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11820208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Day, R. W., et al. (2019). Single Crystals of Electrically Conductive Two-Dimensional Metal–

Organic Frameworks.[4][5] ACS Central Science. Link

Chen, R., et al. (2020). Liquid–Liquid Interfacial Synthesis of Crystalline Two-Dimensional

Metal–Organic Framework Films. Nature Materials. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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